molecular formula C6H15N B3044190 DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7) CAS No. 63220-61-1

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)

Cat. No.: B3044190
CAS No.: 63220-61-1
M. Wt: 108.23 g/mol
InChI Key: WEHWNAOGRSTTBQ-HJHJEWFGSA-N
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Description

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7) is a deuterated analog of di-n-propylamine, where seven hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-N-Propyl-1,1,2,2,3,3,3-D7-amine typically involves the deuteration of di-n-propylamine. The process begins with the preparation of di-n-propylamine through the catalytic dehydrogenation of propanol, followed by amination, dehydration, and hydrogenation. The reaction is catalyzed by a nickel-copper-aluminum oxide catalyst under a pressure of approximately 39 kPa and a temperature of around 190°C .

Industrial Production Methods

In an industrial setting, the production of DI-N-Propyl-1,1,2,2,3,3,3-D7-amine involves large-scale deuteration processes. These processes utilize deuterium gas and specialized catalysts to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure the selective replacement of hydrogen atoms with deuterium.

Chemical Reactions Analysis

Types of Reactions

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine is used in a wide range of scientific research applications, including:

    Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is employed in the development of new materials and chemical processes, particularly those involving isotopic labeling.

Mechanism of Action

The mechanism of action of DI-N-Propyl-1,1,2,2,3,3,3-D7-amine involves its interaction with molecular targets through its amine group. The deuterium atoms provide unique isotopic effects that can influence reaction kinetics and mechanisms. The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Di-n-propylamine: The non-deuterated analog of DI-N-Propyl-1,1,2,2,3,3,3-D7-amine.

    Di-n-propyl ether: A related compound with similar structural features but different functional groups.

    Dipropylamine: Another secondary amine with similar properties but without deuterium substitution.

Uniqueness

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine is unique due to its deuterium content, which provides distinct isotopic properties. These properties make it valuable for research applications that require precise isotopic labeling and tracing.

Properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuterio-N-propylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3/i1D3,3D2,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHWNAOGRSTTBQ-HJHJEWFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
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DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
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DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
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DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
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DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
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DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)

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